2-(3-Oxocyclobutyl)acetic acid

Description

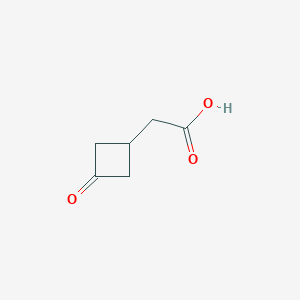

2-(3-Oxocyclobutyl)acetic acid is an organic compound with the molecular formula C6H8O3 It is characterized by a cyclobutane ring with a ketone group at the 3-position and an acetic acid moiety attached to the 2-position

Properties

IUPAC Name |

2-(3-oxocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-1-4(2-5)3-6(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBADNJELGIOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610028-25-5 | |

| Record name | 2-(3-oxocyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxocyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene or enone precursor under acidic or basic conditions to form the cyclobutane ring. Subsequent oxidation and carboxylation steps introduce the ketone and acetic acid functionalities, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxocyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alcohols, amines, and halides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-(3-Oxocyclobutyl)acetic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone and acetic acid functionalities allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Cyclobutaneacetic acid: Similar structure but lacks the ketone group.

3-Oxocyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

2-(3-Oxocyclobutyl)acetic acid is unique due to the presence of both a ketone group and an acetic acid moiety, which allows it to participate in a wider range of chemical reactions and potentially exhibit distinct biological activities compared to its analogs .

Biological Activity

Overview

2-(3-Oxocyclobutyl)acetic acid, with the molecular formula CHO, is an organic compound characterized by a cyclobutane ring featuring a ketone group at the 3-position and an acetic acid moiety at the 2-position. This compound has garnered interest in the fields of chemistry, biology, and medicinal research due to its potential biological activities and applications.

The synthesis of this compound typically involves cyclization reactions of suitable precursors, followed by functional group transformations. Common methods include:

- Cyclization of dienes or enones under acidic or basic conditions to form the cyclobutane ring.

- Oxidation and carboxylation steps to introduce the ketone and acetic acid functionalities, respectively.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biomolecules and potential therapeutic properties. Key areas of research include:

- Enzyme Inhibition : The compound may interact with specific enzymes, affecting their activity. The ketone group allows for participation in biochemical reactions that can modulate enzyme functions.

- Antitumor Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antitumor properties. For instance, related compounds have shown marked activity against colon and lung tumors in vitro .

- Inflammatory Response Modulation : Some studies indicate potential roles in modulating inflammatory responses, possibly through inhibition of specific pathways involved in inflammation .

The mechanism of action for this compound involves its structural features that enable it to participate in biochemical interactions. The presence of both a ketone and an acetic acid moiety allows it to engage in various chemical reactions, potentially influencing:

- Signal Transduction Pathways : By interacting with molecular targets involved in signaling pathways, it may alter cellular responses.

- Enzyme Activity : It may act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring, ketone, acetic acid | Potential antitumor activity |

| Cyclobutaneacetic acid | Cyclobutane ring, lacks ketone | Limited biological activity |

| 3-Oxocyclutanecarboxylic acid | Similar structure, carboxylic acid | Varies based on substituents |

Case Studies and Research Findings

- Antitumor Properties : A study evaluating the cytotoxic effects of related compounds on human tumor cell lines (e.g., HT29 for colon carcinoma) demonstrated significant inhibition of cell viability upon treatment with specific derivatives. This suggests a potential pathway for developing therapeutic agents derived from this compound .

- Inflammation Modulation : Research into cysteine-reactive warheads has shown that modifications can lead to compounds that inhibit inflammatory pathways effectively. This highlights the importance of structural features in determining biological activity .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Oxocyclobutyl)acetic acid, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via acid- or base-catalyzed esterification of cyclobutane derivatives. For example, ethyl acetoacetate derivatives may react with oxetane intermediates under controlled conditions, as seen in analogous syntheses of cyclobutyl-containing esters .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product. Evidence from similar syntheses highlights the importance of optimizing solvent polarity to minimize by-products .

- Yield Optimization : Catalysts like trifluoroacetic acid (TFA) or Amberlyst® resins improve reaction efficiency. Reaction parameters (e.g., temperature: 60–80°C, inert atmosphere) should be rigorously controlled to suppress side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : and NMR identify cyclobutyl and carbonyl groups. For example, the ketone carbonyl typically resonates at ~210 ppm in NMR, while cyclobutyl protons appear as multiplet signals in NMR .

- IR Spectroscopy : A strong absorption band near 1700–1750 cm confirms the carbonyl group (C=O stretch) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures >95% purity. Gradient elution (water/acetonitrile) resolves impurities from the main product .

Q. How should researchers handle this compound safely in the laboratory?

Methodological Answer:

- Hazard Mitigation : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory irritation (H335). Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .

- Storage : Store in a tightly sealed container under nitrogen at 2–8°C to prevent degradation. Compatibility tests with common solvents (e.g., DMSO, ethanol) are advised to avoid exothermic reactions .

Advanced Research Questions

Q. What computational methods can predict the tautomeric behavior of this compound?

Methodological Answer:

- Keto-Enol Tautomerism : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the equilibrium between keto and enol forms. Solvent effects (e.g., polarizable continuum models) are critical, as tautomer ratios shift in polar solvents like water .

- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data. Deviations >1 ppm suggest inaccuracies in the solvation model .

Q. How does the cyclobutyl ring strain influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- Ring Strain Effects : The cyclobutyl ring’s 90° bond angles increase strain energy (~110 kJ/mol), enhancing reactivity. Kinetic studies (e.g., monitoring reactions with amines) show accelerated nucleophilic attack at the β-keto position compared to non-cyclic analogs .

- Experimental Design : Use competitive reactions with cyclohexane analogs to quantify rate enhancements. Quenching with acetic acid and HPLC analysis quantifies product ratios .

Q. What challenges arise in analyzing tautomeric forms using spectroscopic methods?

Methodological Answer:

- Dynamic NMR : At low temperatures (–40°C), slow tautomer interconversion allows separate NMR signals for keto and enol forms. Variable-temperature studies (VT-NMR) calculate activation energy barriers (e.g., ΔG‡ ~50–70 kJ/mol) .

- Limitations : Overlapping signals in NMR complicate quantification. Deuterated solvents (e.g., DO) may shift equilibria, requiring correction factors .

Q. Can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

- Derivatization Strategies :

- Amide Formation : React with primary amines (e.g., benzylamine) in DMF using EDC/HOBt coupling. LC-MS monitors reaction progress .

- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, preserving the cyclobutyl ring. Stereochemical outcomes are analyzed via chiral HPLC .

- Biological Screening : Preliminary in vitro assays (e.g., antimicrobial activity) require IC determination using microdilution methods. Positive controls (e.g., ciprofloxacin) validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.